molecular formula C11H14ClNO3 B13395748 4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride

4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride

Cat. No.: B13395748
M. Wt: 243.68 g/mol
InChI Key: UCJZSDKGVDIOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of an amino group, a carboxylic acid ester, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride typically involves multiple steps. One common method starts with the preparation of chroman derivatives, followed by the introduction of the amino group and the carboxylic acid ester. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods often focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-chroman-6-carboxylic acid: Lacks the ester group, which may affect its reactivity and biological activity.

    Chroman-6-carboxylic acid methyl ester: Lacks the amino group, which may influence its chemical properties and applications.

    4-Amino-chroman: Lacks both the carboxylic acid and ester groups, resulting in different chemical behavior.

Uniqueness

4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 4-amino-3,4-dihydro-2H-chromene-6-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10;/h2-3,6,9H,4-5,12H2,1H3;1H

InChI Key

UCJZSDKGVDIOQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCC2N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.